1-Nitronaphthalen-2-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

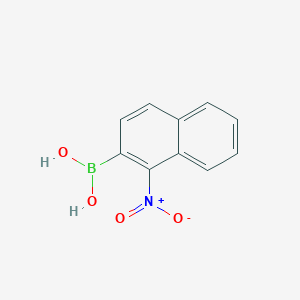

1-Nitronaphthalen-2-ylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups The structure of this compound includes a naphthalene ring substituted with a nitro group at the first position and a boronic acid group at the second position

Preparation Methods

The synthesis of 1-Nitronaphthalen-2-ylboronic acid typically involves the following steps:

Nitration of Naphthalene: The initial step involves the nitration of naphthalene to produce 1-nitronaphthalene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-Nitronaphthalen-2-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Nitronaphthalen-2-ylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitronaphthalen-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound in various reactions.

Comparison with Similar Compounds

1-Nitronaphthalen-2-ylboronic acid can be compared with other boronic acids and naphthalene derivatives:

Naphthalene-1-boronic acid: Similar structure but lacks the nitro group, making it less electron-withdrawing and potentially less reactive in certain reactions.

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring, often used in similar coupling reactions but with different reactivity profiles.

2-Nitronaphthalene: Similar to this compound but lacks the boronic acid group, limiting its use in coupling reactions.

The presence of both the nitro and boronic acid groups in this compound makes it unique and versatile for various synthetic applications.

Biological Activity

1-Nitronaphthalen-2-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a naphthalene ring substituted with a nitro group. The presence of the boronic acid moiety is significant as it allows for interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. A study evaluating a series of boronic acid derivatives showed that these compounds could inhibit the growth of various cancer cell lines, including prostate and liver cancer cells. The mechanism is thought to involve the ability of boronic acids to form reversible covalent bonds with nucleophilic sites on proteins, potentially disrupting critical signaling pathways involved in cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 15 | Inhibition of androgen receptor |

| HepG2 (Liver) | 20 | Disruption of cell signaling | |

| LAPC-4 (Prostate) | 18 | Induction of apoptosis |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies have demonstrated its ability to enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. For instance, when tested in combination with ampicillin, it showed a four-fold increase in activity against OXA-23 producing strains . This synergistic effect suggests that the compound may inhibit β-lactamase enzymes, which are responsible for antibiotic resistance.

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|---|

| This compound | OXA-23 producing E. coli | 16 | Yes (4-fold potentiation with ampicillin) |

| Clinical isolates | 32 | Modest potentiation observed |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Covalent Bond Formation : The boronic acid group can form covalent bonds with serine residues in active sites of enzymes, potentially inhibiting their function.

- Bioisosterism : The replacement of nitro groups with boronic acids can enhance binding affinity and selectivity towards biological targets, as seen in studies comparing its activity to traditional non-steroidal anti-androgens (NSAAs) .

- Synergistic Interactions : Its ability to potentiate the effects of existing antibiotics suggests a role in overcoming resistance mechanisms in pathogenic bacteria.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- A study focusing on the synthesis and evaluation of boron-containing compounds reported that derivatives similar to this compound displayed significant anticancer activity against prostate cancer cell lines while showing lower toxicity towards non-cancerous cells .

- Another investigation into its antibacterial properties revealed that when combined with β-lactam antibiotics, it could effectively reduce the minimum inhibitory concentration (MIC) required to combat resistant bacterial strains .

Properties

IUPAC Name |

(1-nitronaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXSCKXFMTUGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.